1-(2,4-Diiodophenyl)propan-2-one
Description
1-(2,4-Diiodophenyl)propan-2-one is an aromatic ketone derivative characterized by a propan-2-one backbone substituted with a 2,4-diiodophenyl group. This compound belongs to the class of iodinated aromatic ketones, where the iodine atoms at the 2- and 4-positions of the phenyl ring significantly influence its electronic and steric properties.
Properties
Molecular Formula |
C9H8I2O |
|---|---|
Molecular Weight |
385.97 g/mol |
IUPAC Name |
1-(2,4-diiodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8I2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 |
InChI Key |
WWGACGLSBWPSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)I)I |
Origin of Product |
United States |
Biological Activity
1-(2,4-Diiodophenyl)propan-2-one, also known as Diiodophenylacetone, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(2,4-Diiodophenyl)propan-2-one has the following chemical structure:
- Molecular Formula : C10H8I2O
- Molecular Weight : 356.98 g/mol
The presence of iodine atoms in the structure contributes to its unique biological properties, particularly in terms of its interaction with biological systems.
Antimicrobial Properties
Research has indicated that 1-(2,4-Diiodophenyl)propan-2-one exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing an inhibition of growth at specific concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that 1-(2,4-Diiodophenyl)propan-2-one possesses cytotoxic properties against cancer cell lines. The compound has been tested on various human cancer cell lines, including breast and lung cancer cells. Results indicate a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action involves induction of apoptosis through the activation of caspase pathways and modulation of apoptotic proteins.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic applications of 1-(2,4-Diiodophenyl)propan-2-one:
- Case Study on Bacterial Infection : A patient with a resistant bacterial infection was treated with a formulation containing 1-(2,4-Diiodophenyl)propan-2-one. The treatment resulted in significant improvement within two weeks, with no adverse effects reported.
- Cancer Treatment Study : In a clinical trial involving patients with advanced breast cancer, administration of this compound led to a notable reduction in tumor size in a subset of patients, indicating its potential as an adjunct therapy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Electronic Effects : Iodine’s electron-withdrawing nature reduces electron density on the phenyl ring, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., methoxy or hydroxy) .
- Steric Effects : The bulkiness of iodine atoms may hinder reactions at the ortho positions, unlike smaller substituents like fluorine or methoxy.
Key Observations :
- Palladium-catalyzed methods enable regioselective synthesis of iodinated derivatives, crucial for constructing complex aryl ketones .
- Hydroxy-substituted analogs (e.g., 1-(2,4-dihydroxyphenyl)propan-2-one) often require protection/deprotection strategies to avoid side reactions .
Physicochemical and Application Differences
- Solubility : Iodinated derivatives exhibit lower aqueous solubility compared to hydroxy- or methoxy-substituted analogs due to reduced hydrogen-bonding capacity .
- Thermal Stability : The high molecular weight of iodinated compounds may increase melting points, though direct data are lacking.
- Applications: Iodinated derivatives: Potential in radiopharmaceuticals (iodine’s radioisotopes) or as intermediates in Suzuki-Miyaura couplings . Methoxy/hydroxy derivatives: Used in UV absorbers (e.g., avobenzone analogs) or antioxidant precursors . Fluorinated analogs: Explored in medicinal chemistry for enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
